molecular formula C4H10ClF2N B1424393 (2,2-Difluoroethyl)(ethyl)amine hydrochloride CAS No. 1010097-80-9

(2,2-Difluoroethyl)(ethyl)amine hydrochloride

Cat. No. B1424393
CAS RN: 1010097-80-9
M. Wt: 145.58 g/mol
InChI Key: INSZFHISQWNNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,2-Difluoroethyl)(ethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1010097-80-9 . It is a powder with a molecular weight of 145.58 .


Molecular Structure Analysis

The molecular formula of “(2,2-Difluoroethyl)(ethyl)amine hydrochloride” is C4H10ClF2N . The InChI code is 1S/C4H7F4N.ClH/c5-3(6)1-9-2-4(7)8;/h3-4,9H,1-2H2,1H3 .


Physical And Chemical Properties Analysis

“(2,2-Difluoroethyl)(ethyl)amine hydrochloride” is a powder . It has a molecular weight of 145.58 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

“(2,2-Difluoroethyl)(ethyl)amine hydrochloride” is used in chemical synthesis . It’s a versatile reagent that can be used to introduce the 2,2-difluoroethyl group into a variety of molecules .

Medicinal Chemistry

The 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry . It’s often challenging to incorporate this group into small molecules, but “(2,2-Difluoroethyl)(ethyl)amine hydrochloride” provides a solution to this problem .

Electrophilic 2,2-Difluoroethylation

This compound can be used for electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods .

Drug Synthesis

“(2,2-Difluoroethyl)(ethyl)amine hydrochloride” can be used in the synthesis of various drugs . For example, it has been used in the synthesis of drugs like Captopril, Normorphine, and Mefloquine .

Life Science Research

“(2,2-Difluoroethyl)(ethyl)amine hydrochloride” is part of the comprehensive catalog of life science products offered by American Elements . It’s used in various areas of life science research .

Material Science

Scientists with experience in material science also use “(2,2-Difluoroethyl)(ethyl)amine hydrochloride” in their research .

Chromatography

“(2,2-Difluoroethyl)(ethyl)amine hydrochloride” is used in the field of chromatography , a laboratory technique for the separation of mixtures.

Analytical Research

This compound is also used in analytical research , which involves the use of various techniques and methods to gain knowledge about the chemical composition and structure of substances.

Safety and Hazards

The safety information for “(2,2-Difluoroethyl)(ethyl)amine hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of (2,2-Difluoroethyl)(ethyl)amine hydrochloride are thiol, amine, and alcohol nucleophiles . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the electrophilic 2,2-difluoroethylation .

Mode of Action

(2,2-Difluoroethyl)(ethyl)amine hydrochloride interacts with its targets through an electrophilic 2,2-difluoroethylation process . This interaction involves a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The result of this interaction is the formation of 2,2-difluoroethylated nucleophiles .

Biochemical Pathways

The compound’s ability to form 2,2-difluoroethylated nucleophiles suggests that it may influence a variety of biochemical reactions involving thiol, amine, and alcohol nucleophiles .

Pharmacokinetics

The compound’s molecular weight is 14558 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of (2,2-Difluoroethyl)(ethyl)amine hydrochloride’s action primarily involve the formation of 2,2-difluoroethylated nucleophiles . This transformation allows access to a wide range of 2,2-difluoroethylated nucleophiles, including the drugs Captopril, Normorphine, and Mefloquine .

Action Environment

: 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy : 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy : (2,2-difluoroethyl)(ethyl)amine hydrochloride | 1010097-80-9

properties

IUPAC Name

N-ethyl-2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N.ClH/c1-2-7-3-4(5)6;/h4,7H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSZFHISQWNNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704048
Record name N-Ethyl-2,2-difluoroethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluoroethyl)(ethyl)amine hydrochloride

CAS RN

1010097-80-9
Record name N-Ethyl-2,2-difluoroethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluoroethyl)(ethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Difluoroethyl)(ethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,2-Difluoroethyl)(ethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2,2-Difluoroethyl)(ethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(2,2-Difluoroethyl)(ethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(2,2-Difluoroethyl)(ethyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(2,2-Difluoroethyl)(ethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.